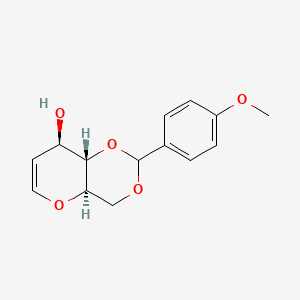

4,6-O-(4-Methoxybenzylidene)-D-glucal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4,6-O-(4-Methoxybenzylidene)-D-glucal" is a derivative of D-glucal, which is a sugar molecule that has been modified by the addition of a 4-methoxybenzylidene group at the 4,6-positions. This modification can alter the chemical and physical properties of the sugar, making it a subject of interest in various chemical studies.

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 4,6-O-butylidene derivatives of D-glucopyranosylamine involves the use of analytical and spectral methods, as well as single-crystal X-ray diffraction for characterization . These methods are likely applicable to the synthesis of "this compound" as well. The use of 4-methoxybenzylidene groups to block free hydroxyl groups of D-glucuronic acid has been reported, which suggests a similar approach could be used for the synthesis of "this compound" .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4,6-O-butylidene derivatives, has been elucidated using NMR studies and single-crystal X-ray diffraction . These compounds exhibit a 4C1 chair conformation, which is a common conformation for saccharides. The presence of a tridentate ONO ligation-core has been observed in some of these derivatives . This information can provide insights into the expected molecular structure of "this compound".

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, with reports of unexpected products during the reduction of benzylidene derivatives . This indicates that "this compound" may also undergo unexpected reactions under certain conditions, such as reductive cleavage. The formation of metal-ion complexes has been observed with ethylidene derivatives , suggesting that "this compound" could potentially form complexes with metal ions as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" can be inferred from related compounds. For example, the benzylidene and p-methoxybenzylidene derivatives of sugars have been used as intermediates in carbohydrate synthesis, indicating their stability and reactivity . The solubility, melting point, and other physical properties would need to be determined experimentally, but it is likely that "this compound" shares some properties with its related compounds.

Scientific Research Applications

Antimicrobial Activity

4,6-O-(4-Methoxybenzylidene)-D-glucal derivatives have been synthesized and tested for antimicrobial activities. These derivatives exhibited moderate to good antimicrobial activities, particularly against plant pathogenic fungi, showcasing their potential in addressing both human and plant pathogenic organisms (Kawsar et al., 2014).

Chemical Synthesis and Characterization

Various chemical synthesis methods have been explored for this compound. One study focused on the regioselective pentanoylation and preparation of 3-O-acyl derivatives of this compound, providing insights into structure elucidation and the creation of new compounds (Kawsar et al., 2014).

Reductive Ring-Opening and Novel Protecting-Group Strategy

The reductive ring-opening of 4,6-O-(4-Methoxybenzylidene) hexopyranosides has been studied, leading to the creation of 6- and 4-O-(4-Methoxybenzyl) ethers. This research provides a novel protecting-group strategy, highlighting the compound's utility in synthetic organic chemistry (Johansson & Samuelsson, 1984).

Application in Nucleophilic Oxidation

The treatment of 4,6-O-(4-Methoxybenzylidene)-protected saccharides with specific oxidizing agents in the presence of nucleophiles has been explored. This has led to the formation of derivatives with unprotected hydroxyl groups, contributing to the diverse applications of this compound in chemical syntheses (Zhang & Magnusson, 1996).

Mechanism of Action

Target of Action

It is known that this compound is involved in the reductive ring-opening of hexopyranosides .

Mode of Action

The compound 4,6-O-(4-Methoxybenzylidene)-D-glucal interacts with its targets through a process of reductive ring-opening . This involves the reduction of fully protected hexopyranosides with sodium cyanoboro-hydride–trifluoroacetic acid in N,N-dimethylformamide, or with trimethylsilyl chloride in acetonitrile . This results in the formation of 6- and 4-O-(4-methoxybenzyl) ethers .

Biochemical Pathways

The biochemical pathways affected by this compound involve the reductive ring-opening of hexopyranosides .

Result of Action

It is known that the compound is involved in the reductive ring-opening of hexopyranosides .

Biochemical Analysis

Biochemical Properties

4,6-O-(4-Methoxybenzylidene)-D-glucal plays a significant role in biochemical reactions, particularly in the field of carbohydrate chemistry. It is known for its ability to undergo regioselective reductive ring-opening reactions, which are crucial for the synthesis of various carbohydrate derivatives . This compound interacts with enzymes such as sodium cyanoborohydride and trifluoroacetic acid, which facilitate the reduction process . Additionally, it can form stable complexes with cerium (IV) ammonium nitrate, which is used to selectively cleave the 4-methoxybenzyl ether linkage .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways and gene expression by acting as a protecting group in carbohydrate synthesis . This compound can also affect cellular metabolism by altering the availability of specific carbohydrate molecules, which are essential for various metabolic pathways . Studies have shown that this compound can impact both benign and malignant cellular processes, making it a valuable tool for cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a protecting group, preventing unwanted reactions during the synthesis of complex carbohydrates . The compound’s ability to undergo regioselective reductive ring-opening is facilitated by its interaction with hydride donor reagents and Lewis acids . These interactions result in the formation of benzyl-type ethers, which are crucial intermediates in carbohydrate synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to a decrease in its effectiveness as a protecting group . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it effective in studying diseases such as rheumatoid arthritis and asthma. At high doses, this compound can exhibit toxic effects, leading to adverse outcomes in animal models. It is important to carefully control the dosage to avoid these toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. The compound interacts with enzymes such as sodium cyanoborohydride and trifluoroacetic acid, which facilitate its reduction and subsequent incorporation into various carbohydrate derivatives . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . The transport and distribution of this compound are crucial for its effectiveness as a protecting group in carbohydrate synthesis .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its protective effects . The localization of this compound is essential for its role in preventing unwanted reactions during carbohydrate synthesis .

properties

IUPAC Name |

(4aR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-16-10-4-2-9(3-5-10)14-18-8-12-13(19-14)11(15)6-7-17-12/h2-7,11-15H,8H2,1H3/t11-,12-,13+,14?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKZQXMNNREVNP-HABKJSAYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2OCC3C(O2)C(C=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2OC[C@@H]3[C@@H](O2)[C@@H](C=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide](/img/structure/B2553537.png)

![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2553538.png)

![2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2553540.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2553543.png)

![N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine](/img/structure/B2553550.png)

![(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2553551.png)

![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2553553.png)

![4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline](/img/structure/B2553557.png)